molecular formula C16H21NO4 B12453991 (1R,2S)-2-[(4-ethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid

(1R,2S)-2-[(4-ethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid

Cat. No.: B12453991
M. Wt: 291.34 g/mol
InChI Key: IVEJRVMYSFAPPE-UONOGXRCSA-N
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Description

(1R,2S)-2-[(4-ethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid: is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes a cyclohexane ring substituted with a carboxylic acid and a carbamoyl group, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-[(4-ethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexane-1-carboxylic acid and 4-ethoxyaniline.

    Formation of Carbamoyl Group: The 4-ethoxyaniline is reacted with a suitable carbamoylating agent to form the 4-ethoxyphenylcarbamoyl intermediate.

    Coupling Reaction: The intermediate is then coupled with cyclohexane-1-carboxylic acid under specific reaction conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to increase yield and purity. The exact methods can vary depending on the scale and specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-[(4-ethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(1R,2S)-2-[(4-ethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2S)-2-[(4-ethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and context of use.

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

(1R,2S)-2-[(4-ethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C16H21NO4/c1-2-21-12-9-7-11(8-10-12)17-15(18)13-5-3-4-6-14(13)16(19)20/h7-10,13-14H,2-6H2,1H3,(H,17,18)(H,19,20)/t13-,14+/m0/s1

InChI Key

IVEJRVMYSFAPPE-UONOGXRCSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)[C@H]2CCCC[C@H]2C(=O)O

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O

Origin of Product

United States

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